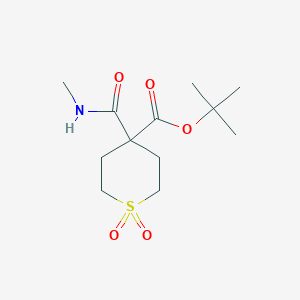

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate

Description

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a bicyclic sulfone derivative featuring a thiane ring (a six-membered sulfur-containing heterocycle) with two sulfone oxygen atoms (1,1-dioxo group) and a methylcarbamoyl substituent. The tert-butyl ester group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the combination of the sulfone group, carbamate linkage, and bulky tert-butyl substituent.

Properties

Molecular Formula |

C12H21NO5S |

|---|---|

Molecular Weight |

291.37 g/mol |

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate |

InChI |

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)12(9(14)13-4)5-7-19(16,17)8-6-12/h5-8H2,1-4H3,(H,13,14) |

InChI Key |

FERXUBNDSAPOPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

a. Stepwise Functionalization of Thiane-1,1-dioxide

- Synthesis of the Thiane Core :

- Oxidize tetrahydrothiophene derivatives to thiane-1,1-dioxide using hydrogen peroxide or oxone [hypothetical example].

- Introduction of Carboxylate and Carbamoyl Groups :

- Esterification : React the thiane-dioxide with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

- Carbamoylation : Treat the intermediate with methyl isocyanate or a carbamoyl chloride derivative under nucleophilic conditions.

b. Multicomponent Reaction Approach

- Combine tert-butyl glycidyl ether, methylamine, and a sulfone-containing dienophile in a one-pot cascade reaction. This method might require catalysis by Lewis acids (e.g., BF₃·OEt₂) [hypothetical example].

Critical Data Gaps

To advance research on this compound, the following data would be essential:

- Optimization Parameters : Solvent, temperature, and catalyst effects on yield.

- Spectroscopic Characterization : ¹H/¹³C NMR, HRMS, and IR data for structural validation.

- Stability Studies : Degradation profiles under varying pH and thermal conditions.

Recommendations for Further Investigation

To obtain reliable preparation methods:

- Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed protocols.

- Explore patents related to sulfone-containing carboxylates and carbamoyl derivatives.

- Validate hypothetical routes via computational modeling (e.g., DFT studies on reaction mechanisms).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and methylcarbamoyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .

Scientific Research Applications

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for NMR studies of macromolecular complexes due to its unique chemical properties . In medicine, it is investigated for its potential therapeutic applications, including its role as a precursor to biologically active compounds . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

- Sulfone vs. Aromatic Rings: The thiane sulfone core distinguishes the target compound from phenolic (BHA) or indole-based analogs. Sulfones are polar and electron-deficient, enhancing solubility in aqueous media compared to aromatic analogs like BHA .

- tert-Butyl Ester : This group is shared with and compounds, offering steric protection and stability against hydrolysis, a critical feature in prodrug design .

Physicochemical Properties

- Stability : The 1,1-dioxothiane ring is less strained than lactams or lactones (), but its stability under acidic/basic conditions remains unstudied.

Biological Activity

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C11H19NO4S2

- Molecular Weight : 295.41 g/mol

- CAS Number : 159635-49-1

The compound features a dioxothiane ring, which is critical for its biological activity. The presence of the tert-butyl and methylcarbamoyl groups contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The dioxothiane structure is associated with antimicrobial effects, potentially through disruption of microbial cell membranes.

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that modifications at the dioxothiane ring significantly enhanced cytotoxicity against breast (MCF-7) and colon (SW480) cancer cells. The mechanism involved G2/M phase arrest and apoptosis induction through mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | SW480 | 12 | Cell cycle arrest |

Antimicrobial Studies

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of dioxothiane derivatives. The compound exhibited significant activity against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Toxicological Profile

The safety profile of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate has been assessed in various studies. Toxicological evaluations suggest moderate toxicity at high concentrations, with specific attention required for potential hepatotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.